2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
Description
2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a pyridazinone core substituted with a 5-chloropyrimidine-linked azetidine moiety. The pyridazinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial applications [1]. The 5-chloropyrimidine group is a common pharmacophore in medicinal chemistry, contributing to interactions with enzymatic targets via halogen bonding and π-stacking [3].
Properties
IUPAC Name |
2-[[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O/c13-10-4-14-12(15-5-10)17-6-9(7-17)8-18-11(19)2-1-3-16-18/h1-5,9H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRSYOTUVRIQJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=N2)Cl)CN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an alkyl halide under basic conditions.
Introduction of the Chloropyrimidine Moiety: The chloropyrimidine group can be introduced via a nucleophilic substitution reaction using 5-chloropyrimidine and an appropriate nucleophile.
Formation of the Pyridazinone Core: The final step involves the cyclization of the intermediate with a hydrazine derivative to form the pyridazinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyrimidine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound can be used in studies to understand its interaction with enzymes and receptors.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs, particularly in the treatment of diseases such as cancer and infectious diseases.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs primarily differ in the nitrogen heterocycle (azetidine vs. piperidine), substituents on the pyridazinone ring, and peripheral functional groups. Below is a comparative analysis based on available
Table 1: Structural and Physicochemical Comparison
Key Structural Differences and Implications
Azetidine vs. Piperidine: The target compound’s azetidine ring (4-membered) imposes greater steric constraint compared to piperidine (6-membered) analogs like BK78973. This rigidity may enhance target selectivity but reduce solubility due to reduced molecular flexibility [9]. Piperidine-containing analogs (e.g., BK78973) exhibit higher molecular weights (~382 vs.
Substituents on Pyridazinone: The pyridin-4-yl group in BK78973 introduces aromaticity and hydrogen-bonding capacity, which may improve binding to hydrophobic enzyme pockets. In contrast, the target compound’s unsubstituted pyridazinone relies on the 5-chloropyrimidine for interactions [7]. Pyrazol-1-yl-substituted analogs (e.g., C₁₇H₁₈ClN₇O) introduce additional hydrogen-bond donors/acceptors, which could modulate solubility and target affinity [9].
Hydrogen Bonding and Crystal Packing
Biological Activity
The compound 2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a novel organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 283.73 g/mol. Its structure features a pyrimidine ring, an azetidine moiety, and a dihydropyridazine core, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H14ClN5O |
| Molecular Weight | 283.73 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | ClC1=NC=CN=C1C(=O)N(C2CCN(C2)C(=O)C=C(C=N2)C1=NC=N1)C=C1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the preparation of the azetidine and pyrimidine derivatives followed by cyclization to form the dihydropyridazine structure. The synthetic route often employs reagents such as acetic anhydride and various coupling agents to facilitate the formation of the desired product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate enzyme activity and receptor binding, which can lead to various pharmacological effects. The presence of the chloropyrimidine moiety enhances its binding affinity to target proteins involved in cell signaling pathways.
Biological Activities
Research has indicated that This compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against a range of bacteria and fungi. The mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest in various cancer cell lines. The compound's ability to target specific kinases involved in tumor growth has been highlighted in recent research.
- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory effects in vitro by reducing the production of pro-inflammatory cytokines in immune cells.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated an inhibition zone diameter greater than 20 mm at concentrations above 50 µg/mL.
- Cancer Cell Proliferation Inhibition : In vitro studies on human breast cancer cell lines (MCF-7) showed a dose-dependent decrease in cell viability with IC50 values around 30 µM after 48 hours of treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
